

The Chemical Architecture of Nupharidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nupharidine**

Cat. No.: **B1243645**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nupharidine, a sesquiterpenoid quinolizidine alkaloid, represents a class of natural products with a complex chemical structure and intriguing biological potential. Found in aquatic plants of the *Nuphar* genus, commonly known as water lilies, these compounds have drawn the attention of the scientific community for their unique stereochemistry and potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Nupharidine**, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Chemical Structure and Stereochemistry

Nupharidine is a polycyclic alkaloid characterized by a quinolizidine core substituted with a furan ring and two methyl groups. Its molecular formula is $C_{15}H_{23}NO_2$.^{[1][2]} The definitive structural elucidation of **Nupharidine** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.^[2]

The absolute stereochemistry of **Nupharidine** has been established as (1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium.^{[1][2]} This specific arrangement of chiral centers is crucial for its biological activity and distinguishes it

from its various stereoisomers. The quinolizidine ring system in **Nupharidine** exists in a stable trans-fused conformation.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for **Nupharidine**.

Table 1: Physicochemical Properties of **Nupharidine**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₃ NO ₂	[1] [2]
Molecular Weight	249.35 g/mol	[1] [2]
IUPAC Name	(1R,4S,5R,7S,9aS)-4-(furan-3-yl)-1,7-dimethyl-5-oxido-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium	[1] [2]
CAS Number	468-89-3	[2]

Table 2: ¹³C NMR Spectroscopic Data for **Nupharidine**

Solvent: CDCl₃. Data from LaLonde, R. T., et al. (1975).[\[3\]](#)

Carbon Atom	Chemical Shift (δ , ppm)
C-1	35.6
C-2	31.2
C-3	22.9
C-4	45.1
C-6	60.9
C-7	30.7
C-8	26.5
C-9	34.5
C-10	69.8
C-1' (C-7 Methyl)	18.9
C-1" (C-1 Methyl)	16.0
C-2' (Furan)	125.4
C-3' (Furan)	109.8
C-4' (Furan)	143.1
C-5' (Furan)	139.0

Note: Detailed ^1H NMR data with specific chemical shifts and coupling constants for **Nupharidine** are not readily available in the reviewed literature.

Note: A specific X-ray crystallography report with detailed unit cell parameters for **Nupharidine** could not be retrieved from the searched sources.

Experimental Protocols

General Protocol for the Isolation and Purification of Nuphar Alkaloids

The following is a generalized protocol for the extraction and isolation of alkaloids from *Nuphar* species, which would include **Nupharidine**.

1. Extraction:

- Dried and powdered plant material (e.g., rhizomes or leaves of *Nuphar lutea*) is subjected to extraction with a suitable organic solvent, typically methanol, for an extended period.
- The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

2. Acid-Base Extraction:

- The crude extract is dissolved in an acidic aqueous solution (e.g., 1 M HCl) to protonate the alkaloids, rendering them water-soluble.
- This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic impurities.
- The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
- The basic aqueous solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the free alkaloids.

3. Chromatographic Purification:

- The crude alkaloid mixture obtained is subjected to column chromatography over silica gel or alumina.
- A gradient elution system with increasing polarity, often a mixture of solvents like hexane, ethyl acetate, and methanol, is employed to separate the individual alkaloids.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **Nupharidine**.
- Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) to obtain highly pure **Nupharidine**.

General Protocol for Structural Elucidation of Quinolizidine Alkaloids

The structural elucidation of a quinolizidine alkaloid like **Nupharidine** typically follows a systematic analytical workflow.

1. Purity Assessment:

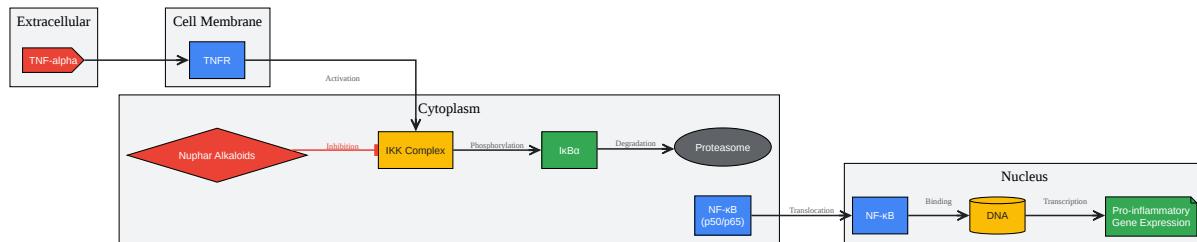
- The purity of the isolated compound is assessed using techniques like HPLC and TLC.

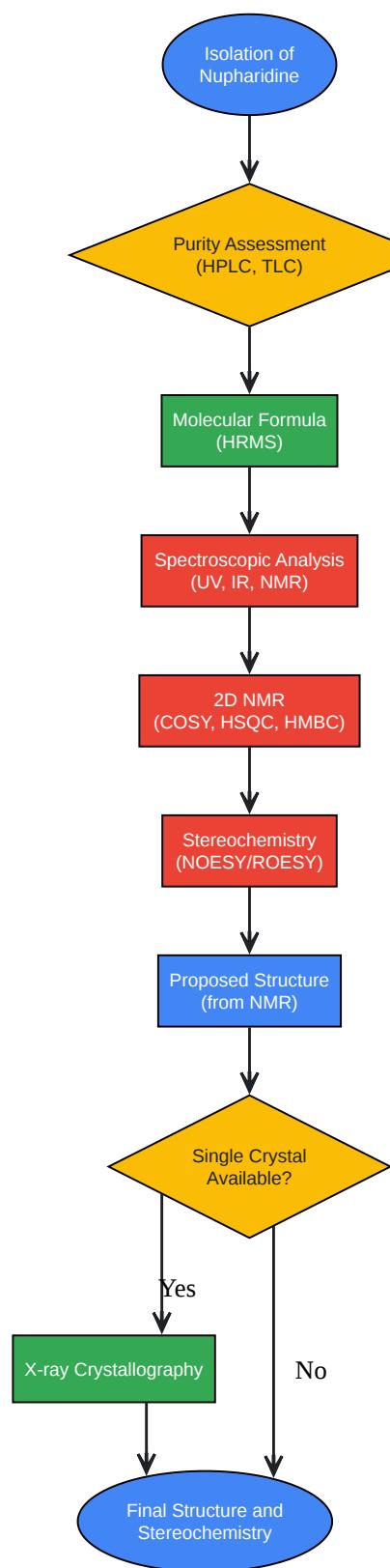
2. Molecular Formula Determination:

- High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its molecular formula.

3. Spectroscopic Analysis:

- UV-Vis Spectroscopy: Provides information about the presence of chromophores, such as the furan ring in **Nupharidine**.
- Infrared (IR) Spectroscopy: Helps in the identification of functional groups (e.g., C-O, C-N, C-H bonds).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
 - ^1H NMR: Provides information on the number and connectivity of protons in the molecule.
 - ^{13}C NMR: Reveals the number of carbon atoms and their chemical environment.
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
 - NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry.


4. X-ray Crystallography:


- If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure, including the absolute stereochemistry.

Signaling Pathway and Workflow Diagrams

Inhibition of NF-κB Signaling Pathway by Nuphar Alkaloids

While the specific signaling pathways of **Nupharidine** are not extensively detailed, related Nuphar alkaloids have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nupharidine | C15H23NO2 | CID 9548786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Nupharidine (EVT-446935) | 468-89-3 [evitachem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [The Chemical Architecture of Nupharidine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1243645#chemical-structure-and-stereochemistry-of-nupharidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

